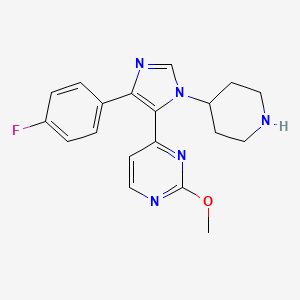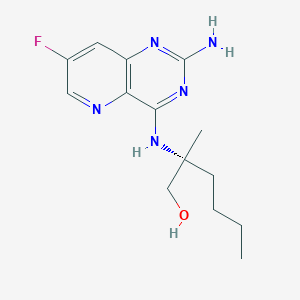
塞尔甘托利莫德
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
赛甘妥利莫德是一种新型小分子,作为Toll样受体8(TLR8)的选择性激动剂。它主要因其在治疗慢性乙型肝炎病毒(HBV)感染方面的潜力而受到关注,它通过调节免疫反应来增强抗病毒活性 .
科学研究应用
作用机制
赛甘妥利莫德通过选择性激活TLR8发挥作用,TLR8在免疫细胞(如单核细胞、树突状细胞和调节性T细胞)上表达。TLR8的激活会导致促炎细胞因子、趋化因子和干扰素的产生,从而增强机体的抗病毒反应。这种激活可以抑制HBV复制并促进感染细胞的清除 .
生化分析
Biochemical Properties
Selgantolimod activates dendritic cells and mononuclear phagocytes to produce IL-12 and other immunomodulatory mediators . This activation induces a comparable cytokine profile in healthy controls and patients with CHB . Furthermore, Selgantolimod has been shown to increase the frequency of activated natural killer (NK) cells, mucosal-associated invariant T cells, CD4+ follicular helper T cells, and in about 50% of patients, HBV-specific CD8+ T cells expressing interferon-γ .
Cellular Effects
Selgantolimod has a significant impact on various types of cells and cellular processes. It has been shown to stimulate the reduction of the frequency of CD4+ regulatory T cells and monocytic myeloid-derived suppressor cells (MDSCs) . Moreover, it promotes the expansion of immunoregulatory TNF-related apoptosis-inducing ligand+ NK cells and degranulation of arginase-I+ polymorphonuclear MDSCs .
Molecular Mechanism
The molecular mechanism of Selgantolimod involves its role as a potent, selective, oral agonist of Toll-like receptor 8 (TLR8) . TLR8 recognizes pathogen-derived single-stranded RNA fragments to trigger innate and adaptive immune responses . Selgantolimod stimulates reductions in hepatitis B virus (HBV) DNA, RNA, and hepatitis B surface and e antigen levels .
Temporal Effects in Laboratory Settings
It has been reported that Selgantolimod induces a transient increase in serum cytokines and chemokines, as well as a rapid redistribution of some circulating immune cell subsets .
准备方法
合成路线和反应条件
赛甘妥利莫德的合成涉及多个步骤,从市售的起始原料开始。关键步骤通常包括:
核心结构的形成: 这涉及通过一系列缩合和环化反应构建中心支架。
官能团修饰: 引入对赛甘妥利莫德活性至关重要的特定官能团。这可能涉及选择性卤化、硝化或其他取代反应。
纯化和结晶: 最终产物使用重结晶、色谱法和其他标准纯化方法进行纯化。
工业生产方法
赛甘妥利莫德的工业生产可能会遵循类似的合成路线,但按比例放大以适应更大的批次规模。这涉及优化反应条件以确保高产率和纯度,以及实施强大的纯化工艺以满足药品标准。
化学反应分析
反应类型
赛甘妥利莫德可以经历各种化学反应,包括:
氧化: 在分子中引入氧原子,通常使用过氧化氢或高锰酸钾等试剂。
还原: 去除氧原子或添加氢原子,通常使用硼氢化钠或氢化铝锂等试剂。
取代: 用另一个官能团取代一个官能团,这可以通过亲核试剂或亲电试剂来实现。
常见试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂。
还原: 硼氢化钠、氢化铝锂和催化氢化。
取代: 卤化剂、胺或硫醇等亲核试剂以及烷基卤化物等亲电试剂。
主要产物
从这些反应中形成的主要产物取决于赛甘妥利莫德中存在的特定官能团以及所用条件。例如,氧化可能产生羟基化的衍生物,而还原可能会产生脱氧的类似物。
相似化合物的比较
类似化合物
GS-9688: 吉利德科学公司开发的另一种TLR8激动剂,在结构和功能上与赛甘妥利莫德相似.
瑞斯奎莫德: 一种TLR7/8激动剂,具有更广泛的活性,但与赛甘妥利莫德相比选择性较低。
伊米喹莫德: 主要是TLR7激动剂,用于皮肤病的局部治疗,但也具有一定的TLR8活性。
独特性
赛甘妥利莫德的独特性在于其对TLR8的高选择性,这可以最大限度地减少脱靶效应并增强其治疗慢性HBV感染的潜力。它能够通过TLR8特异性调节免疫反应,使其成为研究免疫机制和开发靶向疗法的宝贵工具 .
如果您有任何其他问题或需要更多详细信息,请随时提出!
属性
CAS 编号 |
2004677-13-6 |
|---|---|
分子式 |
C14H20FN5O |
分子量 |
293.34 g/mol |
IUPAC 名称 |
(2S)-2-[(2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol |
InChI |
InChI=1S/C14H20FN5O/c1-3-4-5-14(2,8-21)20-12-11-10(18-13(16)19-12)6-9(15)7-17-11/h6-7,21H,3-5,8H2,1-2H3,(H3,16,18,19,20)/t14-/m0/s1 |
InChI 键 |
HTCJUBZBSJQWBW-AWEZNQCLSA-N |
手性 SMILES |
CCCC[C@@](C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N |
SMILES |
CCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N |
规范 SMILES |
CCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Selgantolimod |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


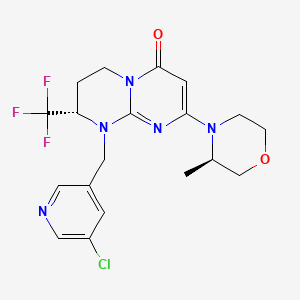


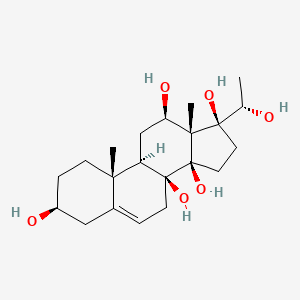

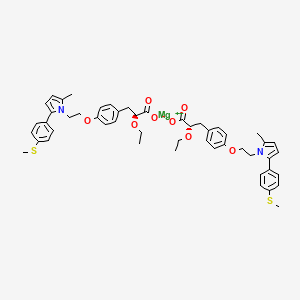
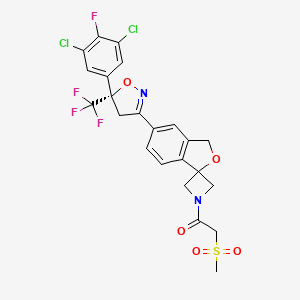
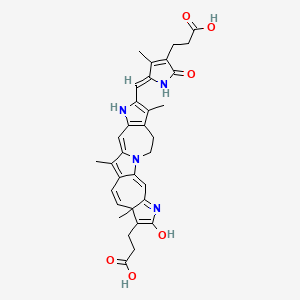
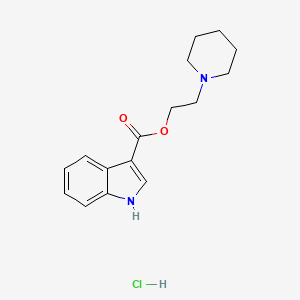
![(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-5-[(4E)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-3-hydroxypropanoic acid](/img/structure/B610706.png)
